Methyl 5-benzamido-1-benzothiophene-2-carboxylate
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Overview
Description
“Methyl 5-benzamido-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 477847-53-3. It has a molecular weight of 311.36 and its molecular formula is C17H13NO3S . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 5- (benzoylamino)-1-benzothiophene-2-carboxylate . The InChI code for this compound is 1S/C17H13NO3S/c1-21-17(20)15-10-12-9-13(7-8-14(12)22-15)18-16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Compounds like benzene-1,3,5-tricarboxamides (BTAs), related to benzothiophene derivatives, have shown significant promise in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties are utilized in nanotechnology, polymer processing, and potentially in biomedical applications due to their multivalent nature and self-assembly capabilities (Cantekin, de Greef, & Palmans, 2012).
Synthetic Methodologies
The development of practical and environmentally benign synthesis methods for related compounds, such as 5,5′-Methylene-bis(benzotriazole), showcases the ongoing interest in efficient, scalable, and green chemical processes in organic synthesis. These methodologies contribute to the broader field of organic chemistry by providing accessible routes to complex molecules, which could include the synthesis of compounds like Methyl 5-benzamido-1-benzothiophene-2-carboxylate (Gu, Yu, Zhang, & Xu, 2009).
Pharmacological and Biological Activities
Research on the pharmacological and biological activities of benzothiazepine derivatives, which share structural similarities with benzothiophene derivatives, reveals diverse bioactivities. These include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Such studies suggest that compounds like this compound could also have significant biological and therapeutic potential, warranting further investigation into their bioactivities and potential applications in drug discovery (Dighe et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-benzamido-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-21-17(20)15-10-12-9-13(7-8-14(12)22-15)18-16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQSUVCRQNFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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